molecular formula C5H10O4 B2738307 3-Hydroxy-2-methoxy-2-methylpropanoic acid CAS No. 2551119-75-4

3-Hydroxy-2-methoxy-2-methylpropanoic acid

Cat. No.: B2738307
CAS No.: 2551119-75-4
M. Wt: 134.131
InChI Key: MRATYJKCJCIUCZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-2-methylpropanoic acid is an organic compound with the molecular formula C5H10O4 It is a derivative of propanoic acid, characterized by the presence of hydroxy, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methoxy-2-methylpropanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-methoxypropanoic acid with a hydroxylating agent. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Hydroxy-2-methoxy-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interaction with enzymes and other biomolecules. These interactions can influence various biochemical processes, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methoxy-2-methylpropanoic acid is unique due to the presence of both hydroxy and methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-hydroxy-2-methoxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(3-6,9-2)4(7)8/h6H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRATYJKCJCIUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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